Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Chemical Structure and Properties The compound, with CAS number 1254926-80-1 and molecular weight 438.26 g/mol, features a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 3 and a tert-butyl carboxylate group at position 1 . The pyrazole ring at position 5 is further modified with a 2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl moiety, which enhances solubility and stability due to the ether oxygen and tetrahydropyran (THP) protecting group .
Properties
Molecular Formula |
C22H27IN4O4 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
tert-butyl 3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C22H27IN4O4/c1-22(2,3)31-21(28)27-14-18(23)17-10-15(11-24-20(17)27)16-12-25-26(13-16)7-9-30-19-6-4-5-8-29-19/h10-14,19H,4-9H2,1-3H3 |
InChI Key |
WPPCESIVWNEELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CN(N=C3)CCOC4CCCCO4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include iodine, tert-butyl esters, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Potential Reaction Pathways
The compound’s structural features enable diverse reactivity:
Comparative Structural Analysis
The compound’s reactivity is influenced by its heterocyclic architecture. A comparison with related compounds reveals:
Mechanistic Considerations
-
Iodine Substituent : Acts as a leaving group or facilitates electrophilic substitution, enabling further functionalization .
-
Tetrahydro-2H-pyran-2-yl Group : Contributes to solubility and steric effects, potentially modulating reactivity in crowded environments.
-
Pyrazole Ring : Electron-withdrawing groups (e.g., iodine) may activate positions for nucleophilic attack.
Scientific Research Applications
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with an intricate molecular structure. It features a pyrrolo[2,3-b]pyridine core fused to a pyrazole ring and incorporates a tetrahydro-2H-pyran-2-yl group. The presence of the tert-butyl group and iodine substituent at specific positions enhances its chemical reactivity and potential biological activity.
Structural Features
- pyrrolo[2,3-B]pyridine core This core structure is significant in various biological and chemical applications.
- Pyrazole ring The pyrazole ring contributes to the compound's ability to engage in diverse pharmacological profiles, contingent on its functionalization.
- Tetrahydro-2H-pyran-2-yl group The presence of this group influences the compound's solubility and reactivity, varying with different substituents.
Potential Applications
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine has potential applications in various fields, and its uniqueness lies in its combination of structural elements, making it a versatile candidate for diverse applications in scientific research.
Safety Information
The safety information includes the following :
- Signal word: Warning
- Hazard statements:
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Structural Similarity
Several compounds share structural similarities with Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolo[2,3-B]pyridine derivatives | Varying substituents at the 3 and 5 positions | Different biological activities based on substituent variations |
| Pyrazole-containing compounds | Functional groups on the pyrazole ring | Diverse pharmacological profiles depending on functionalization |
| Tetrahydropyran derivatives | Presence of tetrahydropyran units | Variability in solubility and reactivity based on substituents |
Mechanism of Action
The mechanism of action of Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is not well-understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogues
A. tert-Butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1093676-94-8)
- Key Differences : Replaces the THP-oxyethyl group with a methyl substituent on the pyrazole ring.
- Molecular Weight : 424.24 g/mol (vs. 438.26 g/mol for the target compound), indicating reduced steric bulk .
- Implications: The methyl group lowers lipophilicity (clogP ~2.1 vs.
B. tert-Butyl 4-[4-[(6-methyl-1H-indazol-5-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
- Core Variation : Pyrrolo[2,3-d]pyrimidine instead of pyrrolo[2,3-b]pyridine.
- Substituent: An aminoindazolyl group introduces hydrogen-bonding capacity, which may enhance target binding affinity in kinase inhibitors .
- Molecular Weight : ~520 g/mol, significantly higher than the target compound, affecting pharmacokinetics .
C. Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1017782-45-4)
- Simplified Structure : Lacks the pyrrolopyridine core and iodine atom.
- Molecular Weight : 182.22 g/mol, making it a smaller, more synthetically accessible intermediate .
- Safety Profile : Requires precautions for inhalation and skin contact, suggesting similar handling for iodine-containing analogues .
Functional Group Analysis
- Iodine Substituent : Present in both the target compound and CAS 1093676-94-8, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- THP-Protected Group : Unique to the target compound, this group improves solubility (logS ≈ -3.5 vs. -4.2 for methyl-substituted analogues) and acts as a prodrug feature, which may enhance oral bioavailability .
Physicochemical Properties
| Property | Target Compound | CAS 1093676-94-8 | Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.26 | 424.24 | 182.22 |
| clogP (Estimated) | ~2.8 | ~2.1 | ~1.5 |
| Solubility (logS) | -3.5 | -4.2 | -1.8 |
| Key Functional Groups | Iodo, THP-oxyethyl, tert-butyl | Iodo, methyl, tert-butyl | Methyl ester, tert-butyl |
Biological Activity
Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (CAS No. 1254926-81-2) is a complex organic compound notable for its intricate molecular structure, which includes a pyrrolo[2,3-B]pyridine core fused to a pyrazole ring and a tetrahydro-2H-pyran-2-yl group . This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H27IN4O4 |
| Molecular Weight | 538.4 g/mol |
| CAS Number | 1254926-81-2 |
Synthesis
The synthesis of this compound typically involves several steps starting from simpler organic molecules. Common reagents include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The synthesis may include:
- Formation of the pyrrolo[2,3-B]pyridine core.
- Introduction of the pyrazole ring.
- Functionalization with the tetrahydro-2H-pyran group.
- Iodination and tert-butyl esterification.
Antimicrobial Properties
Research indicates that compounds containing the pyrrolo[2,3-B]pyridine and pyrazole moieties exhibit significant antimicrobial activity. In particular, derivatives of these structures have been shown to possess antibacterial properties against both gram-positive and gram-negative bacteria. For instance, studies have demonstrated that similar compounds exhibit zones of inhibition ranging from moderate to excellent against various bacterial strains .
Anticancer Activity
Compounds with similar structural frameworks have also been investigated for their anticancer properties. The presence of halogen atoms such as iodine can enhance the biological activity by increasing lipophilicity and facilitating cellular uptake. Preliminary studies suggest that derivatives of pyrrolo[2,3-B]pyridine may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Screening : A series of pyrrolopyridine derivatives were synthesized and screened for antimicrobial activity. Compounds similar to Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine showed promising results with significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro studies on related compounds indicated that they could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
